1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one
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Overview
Description
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with chlorinated aromatic groups
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it is plausible that this compound may interact with a variety of targets depending on its specific structural modifications.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with a piperazine moiety have been known to interact with their targets in a variety of ways, often modulating the activity of the target proteins .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it is likely that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on the known effects of piperazine-containing compounds, it is possible that this compound could have a variety of effects, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one typically involves multiple steps:
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Formation of the Piperazine Intermediate:
Starting Materials: 5-Chloro-2-methylphenylamine and piperazine.
Reaction: The amine reacts with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Conditions: Reflux for several hours, followed by cooling and purification.
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Thioether Formation:
Starting Materials: 4-Chlorothiophenol and the piperazine intermediate.
Reaction: The piperazine intermediate is reacted with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Final Coupling:
Starting Materials: The thioether intermediate and a suitable acylating agent.
Reaction: The thioether intermediate undergoes acylation to form the final product.
Conditions: This step may involve the use of acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic chlorines can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antipsychotic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
- 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethanone
- 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one
Comparison:
- Structural Differences: Variations in the position of the chlorine atoms and the length of the carbon chain.
- Unique Features: The specific substitution pattern in 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one may confer unique binding properties and biological activities compared to its analogs.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2OS/c1-14-3-4-17(22)13-19(14)23-9-11-24(12-10-23)20(25)15(2)26-18-7-5-16(21)6-8-18/h3-8,13,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVJSJWRBVJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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